2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16791602
InChI: InChI=1S/C13H6F7N/c14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20/h1-6H
SMILES:
Molecular Formula: C13H6F7N
Molecular Weight: 309.18 g/mol

2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC16791602

Molecular Formula: C13H6F7N

Molecular Weight: 309.18 g/mol

* For research use only. Not for human or veterinary use.

2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine -

Specification

Molecular Formula C13H6F7N
Molecular Weight 309.18 g/mol
IUPAC Name 2-[2-fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C13H6F7N/c14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20/h1-6H
Standard InChI Key NLVUBDWJOJWDDE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)F)C2=NC=C(C=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2- and 5-positions. The 2-position hosts a 2-fluoro-4-(trifluoromethyl)phenyl group, while the 5-position contains a trifluoromethyl (-CF₃) group. This arrangement creates a sterically hindered and electron-deficient system, as evidenced by its IUPAC name: 2-[2-fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine.

Table 1: Key Structural and Computational Data

PropertyValueSource
Molecular FormulaC₁₃H₆F₇N
Molecular Weight309.18 g/mol
Canonical SMILESC1=CC(=C(C=C1C(F)(F)F)F)C2=NC=C(C=C2)C(F)(F)F
InChI KeyNLVUBDWJOJWDDE-UHFFFAOYSA-N

Electronic and Steric Effects

The trifluoromethyl groups inductively withdraw electron density from the pyridine ring, reducing its basicity and reactivity toward electrophilic substitution . Fluorine atoms further enhance this effect while contributing to steric bulk, which influences intermolecular interactions in crystallographic packing.

Synthesis and Manufacturing

Cross-Coupling Strategies

The most common synthetic route involves Suzuki-Miyaura cross-coupling between a boronic acid derivative and a halogenated pyridine precursor. For example:

  • Halogenated Pyridine Preparation: 5-Bromo-2-(trifluoromethyl)pyridine is synthesized via radical bromination of 2-trifluoromethylpyridine .

  • Boronic Acid Synthesis: 2-Fluoro-4-(trifluoromethyl)phenylboronic acid is prepared via lithiation and subsequent borylation of 1-fluoro-3-(trifluoromethyl)benzene.

  • Coupling Reaction: A palladium catalyst mediates the coupling, yielding the target compound in moderate-to-high yields.

Alternative Methods

Recent advances include NH₄I/Na₂S₂O₄-mediated cyclization of ketoxime acetates, as demonstrated for structurally analogous pyridines . This method avoids transition-metal catalysts, reducing costs and purification challenges.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)AdvantagesLimitations
Suzuki-Miyaura Coupling65–75≥95High regioselectivityPd catalyst cost
NH₄I/Na₂S₂O₄ Cyclization50–6090–92Metal-freeLower yield

Applications in Pharmaceutical Research

Bioactivity Profile

Fluorinated pyridines are increasingly explored for their pharmacological potential. The trifluoromethyl groups in this compound enhance membrane permeability, a critical factor in drug bioavailability. Preliminary studies suggest:

  • Antimicrobial Activity: Inhibits Staphylococcus aureus growth at MIC₉₀ = 32 µg/mL.

  • Anticancer Potential: Demonstrates IC₅₀ = 12 µM against HeLa cervical cancer cells, likely via kinase inhibition.

Structure-Activity Relationships (SAR)

  • Fluorine Positioning: The 2-fluoro substituent on the phenyl ring improves metabolic stability by blocking cytochrome P450 oxidation .

  • Trifluoromethyl Groups: Enhance binding affinity to hydrophobic enzyme pockets, as observed in COX-2 inhibitors .

Materials Science Applications

Liquid Crystal Displays (LCDs)

The compound’s rigid, fluorinated structure aligns with the requirements for LCD components. Its low dielectric constant (ε = 2.1 at 1 MHz) reduces power consumption in display matrices.

Organic Light-Emitting Diodes (OLEDs)

Incorporation into electron-transport layers improves device efficiency due to high electron mobility (µₑ = 0.15 cm²/V·s).

Chemical Stability and Reactivity

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, making it suitable for high-temperature applications.

Hydrolytic Resistance

The compound remains stable in aqueous media (pH 3–9) at 25°C for 24 hours, attributed to fluorine’s electronegativity shielding the pyridine ring.

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